molecular formula C28H31FN2O5 B11637863 5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11637863
M. Wt: 494.6 g/mol
InChI Key: XJKPWKLKWWULPO-SHHOIMCASA-N
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Description

“5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a hydroxy group, a benzoyl group, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the benzoyl group: This step may involve Friedel-Crafts acylation or other acylation methods.

    Incorporation of the morpholine group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of the morpholine group suggests potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine group suggests potential interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-bromophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of “5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one” lies in the presence of the fluorophenyl group, which can impart unique chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C28H31FN2O5

Molecular Weight

494.6 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H31FN2O5/c1-3-15-36-20-9-10-21(19(2)18-20)26(32)24-25(22-7-4-5-8-23(22)29)31(28(34)27(24)33)12-6-11-30-13-16-35-17-14-30/h3-5,7-10,18,25,32H,1,6,11-17H2,2H3/b26-24+

InChI Key

XJKPWKLKWWULPO-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)O

Origin of Product

United States

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